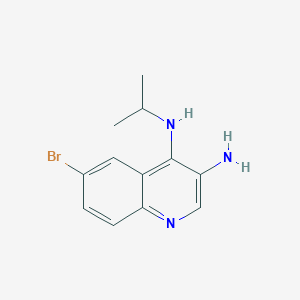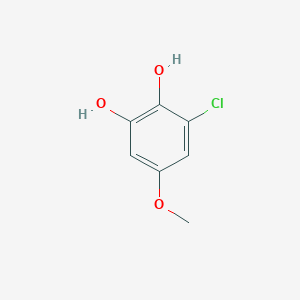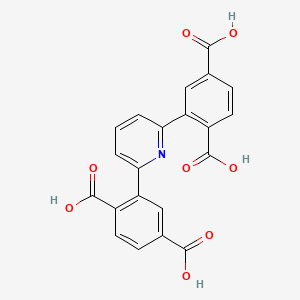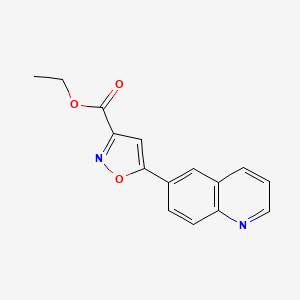
8-Cyclopropylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Cyclopropylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The cyclopropyl group attached to the eighth position of the isoquinoline ring imparts unique chemical properties to this compound. Isoquinolines are known for their stability and diverse reactivity, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopropylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which provides an efficient route for the preparation of isoquinoline derivatives . This reaction typically involves the condensation of benzaldehyde with an amine, followed by cyclization and oxidation steps.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are increasingly being adopted to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 8-Cyclopropylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens or halogenating agents.
Major Products Formed:
Oxidation: N-oxides
Reduction: Dihydro derivatives
Substitution: Nitro and halogenated isoquinolines
Aplicaciones Científicas De Investigación
8-Cyclopropylisoquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Cyclopropylisoquinoline involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their biological effects . The cyclopropyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its unique properties.
Comparación Con Compuestos Similares
Quinoline: A structural isomer of isoquinoline, quinoline has a nitrogen atom at the second position of the ring system.
8-Hydroxyquinoline: Known for its chelating properties and biological activities.
Papaverine: An isoquinoline alkaloid with vasodilatory effects.
Uniqueness of 8-Cyclopropylisoquinoline: The presence of the cyclopropyl group at the eighth position distinguishes this compound from other isoquinoline derivatives. This structural feature imparts unique chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H11N |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
8-cyclopropylisoquinoline |
InChI |
InChI=1S/C12H11N/c1-2-9-6-7-13-8-12(9)11(3-1)10-4-5-10/h1-3,6-8,10H,4-5H2 |
Clave InChI |
JFTFLOOYFATVBK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC=CC3=C2C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)


![4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13702540.png)

![8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13702576.png)


![4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13702593.png)

![[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13702602.png)
